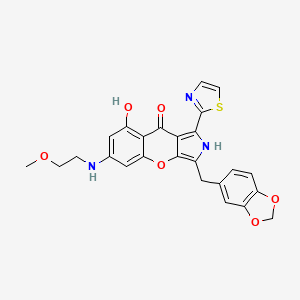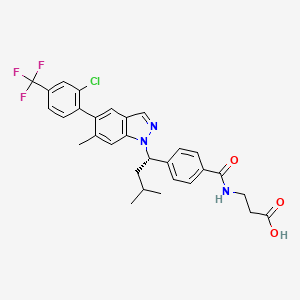
Endoplasmic reticulum dye 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Endoplasmic reticulum dye 1 is a fluorescent dye used for labeling and imaging the endoplasmic reticulum in live cells. This dye is highly selective and cell-permeant, making it an essential tool for researchers studying the structure and function of the endoplasmic reticulum. The dye is known for its low cytotoxicity and photostability, which allows for both short-term and long-term imaging applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of endoplasmic reticulum dye 1 follows similar synthetic routes but on a larger scale. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the dye in bulk quantities. The final product is then purified using techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: Endoplasmic reticulum dye 1 can undergo various chemical reactions, including:
Oxidation: The dye can be oxidized to form different fluorescent species.
Reduction: Reduction reactions can alter the dye’s fluorescence properties.
Substitution: Functional groups on the dye can be substituted to modify its targeting and binding properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products: The major products formed from these reactions include modified fluorescent dyes with altered spectral properties and enhanced selectivity for the endoplasmic reticulum .
Aplicaciones Científicas De Investigación
Endoplasmic reticulum dye 1 has a wide range of applications in scientific research:
Chemistry: Used to study the chemical environment and reactions within the endoplasmic reticulum.
Biology: Helps in visualizing the structure and dynamics of the endoplasmic reticulum in live cells.
Medicine: Used in drug discovery and development to understand the role of the endoplasmic reticulum in various diseases.
Industry: Employed in the development of diagnostic tools and imaging technologies
Mecanismo De Acción
Endoplasmic reticulum dye 1 exerts its effects by selectively binding to the endoplasmic reticulum membrane. The dye’s molecular structure allows it to integrate into the lipid bilayer, where it fluoresces upon excitation by specific wavelengths of light. This fluorescence enables researchers to visualize the endoplasmic reticulum in live cells. The dye’s selectivity is attributed to its functional groups, which interact with specific proteins and lipids in the endoplasmic reticulum membrane .
Comparación Con Compuestos Similares
ER-Tracker Blue-White DPX: Another selective dye for the endoplasmic reticulum with similar photostability and low cytotoxicity.
BODIPY FL Glibenclamide: A fluorescent dye used for endoplasmic reticulum imaging with different spectral properties.
DiOC6: A conventional endoplasmic reticulum stain that can also label mitochondria at higher concentrations
Uniqueness: Endoplasmic reticulum dye 1 stands out due to its high selectivity, low cytotoxicity, and photostability, making it ideal for long-term imaging studies. Its unique functional groups provide enhanced binding to the endoplasmic reticulum, ensuring precise and reliable imaging results .
Propiedades
Fórmula molecular |
C21H12N7O3Re- |
|---|---|
Peso molecular |
596.6 g/mol |
Nombre IUPAC |
carbon monoxide;1,10-phenanthroline;rhenium;4-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyridine |
InChI |
InChI=1S/C12H8N2.C6H4N5.3CO.Re/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-4-2-5(1)6-8-10-11-9-6;3*1-2;/h1-8H;1-4H;;;;/q;-1;;;; |
Clave InChI |
GGYCJXCZGIQNIL-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CN=CC=C1C2=N[N-]N=N2.[Re] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)


![disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate](/img/structure/B12424786.png)







![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)
